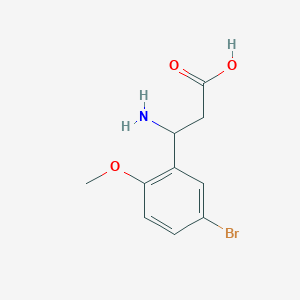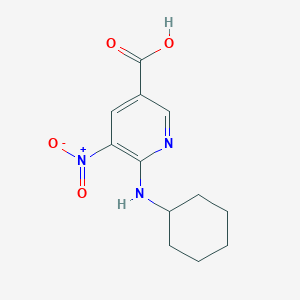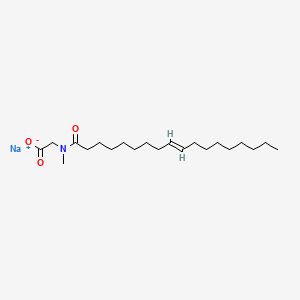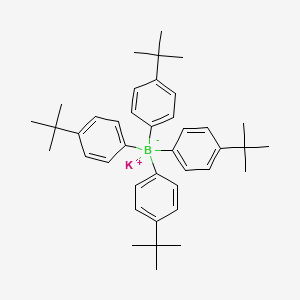
3-((3-Fluorophenoxy)methyl)piperidin-3-ol
Overview
Description
“3-((3-Fluorophenoxy)methyl)piperidin-3-ol” is a chemical compound with the CAS Number: 954220-32-7. It has a linear formula of C12H16FNO2 . The IUPAC name for this compound is 3-[(3-fluorophenoxy)methyl]-3-piperidinol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2 . This indicates the presence of a fluorophenoxy group attached to a piperidinol group via a methylene bridge.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 225.26 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
A study explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, it was found that these derivatives demonstrate significant inhibition efficiencies, suggesting potential applications in corrosion protection technologies (Kaya et al., 2016).
Synthesis and Crystal Structure Analysis
Another research focused on the synthesis and crystal structure of biologically active derivatives of 1,2,4-triazoles, incorporating a fluorophenoxyphenyl moiety, which bears a resemblance to the compound of interest. The study provides insights into the role of intermolecular interactions in molecular packing, which could inform the design of materials and drugs with improved stability and efficacy (Shukla et al., 2017).
Pd-Catalyzed Annulation Approach to Fluorinated N-Heterocycles
Research on a palladium-catalyzed annulation method highlights an efficient strategy to access fluorinated piperidines, which are crucial scaffolds in drug discovery. This method allows for the synthesis of analogs with rich functionality, demonstrating the significance of fluorinated heterocycles in medicinal chemistry (García-Vázquez et al., 2021).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
A notable application in the field of medicinal chemistry is the development of spiro-piperidin-4-ones for antimycobacterial activity. This research underscores the potential of piperidine derivatives in addressing infectious diseases, such as tuberculosis, offering a foundation for the exploration of "3-((3-Fluorophenoxy)methyl)piperidin-3-ol" in similar contexts (Kumar et al., 2008).
Accessing (Multi)Fluorinated Piperidines for Pharmaceutical Research
The development of a cis-selective hydrogenation protocol for the synthesis of (multi)fluorinated piperidines from fluoropyridines presents a versatile approach to obtaining key motifs for pharmaceutical and agrochemical research. This technique emphasizes the importance of fluorinated compounds in enhancing the properties of bioactive molecules (Wagener et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “3-((3-Fluorophenoxy)methyl)piperidin-3-ol” are not specified in the search results. The potential applications and research directions of a chemical compound can depend on various factors, including its physical and chemical properties, biological activity, and the current state of research in relevant fields .
properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYWOOFRSGOAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(COC2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624557 | |
| Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-32-7 | |
| Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B1629958.png)
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)







![beta-Alanine, N-(2-carboxyethyl)-N-[3-(decyloxy)propyl]-, monosodium salt](/img/structure/B1629968.png)



